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Compound of Interest

Compound Name: ML RR-S2 CDA intermediate 1

Cat. No.: B15381684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical

investigation of MIW815 (also known as ADU-S100), a synthetic cyclic dinucleotide agonist of

the Stimulator of Interferon Genes (STING) pathway, in combination with checkpoint inhibitors

for the treatment of advanced solid tumors and lymphomas. Detailed protocols for key

experiments are provided to facilitate further research and development in this area.

Introduction
MIW815 is a novel immunotherapeutic agent designed to activate the STING pathway, a critical

component of the innate immune system.[1] Activation of STING in antigen-presenting cells

within the tumor microenvironment leads to the production of type I interferons and other pro-

inflammatory cytokines and chemokines.[1] This, in turn, promotes the recruitment and

activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[1]

Checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking inhibitory signals that

tumor cells use to evade immune attack. Preclinical studies have demonstrated that the

combination of MIW815 and checkpoint inhibitors can result in synergistic antitumor activity,

suggesting that MIW815 can sensitize tumors to checkpoint blockade.[1][2]

Mechanism of Action: MIW815 and Checkpoint
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MIW815, a synthetic cyclic dinucleotide, directly binds to and activates the STING protein

located in the endoplasmic reticulum of immune cells, particularly dendritic cells (DCs). This

binding triggers a conformational change in STING, leading to the recruitment and activation of

TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3

(IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I

interferons (IFN-α and IFN-β).

The secreted type I interferons have pleiotropic effects on the tumor microenvironment:

Enhanced Antigen Presentation: Type I IFNs promote the maturation and activation of DCs,

leading to improved processing and presentation of tumor-associated antigens to naive T

cells.

CTL Recruitment and Activation: They stimulate the production of chemokines that attract

cytotoxic T lymphocytes (CTLs) to the tumor site.

Increased Tumor Cell Killing: Type I IFNs can directly induce apoptosis in some tumor cells

and enhance the cytotoxic activity of CTLs and Natural Killer (NK) cells.

Checkpoint inhibitors, such as the anti-PD-1 antibody spartalizumab, block the interaction

between the programmed cell death protein 1 (PD-1) on T cells and its ligand (PD-L1) on tumor

cells. This interaction normally serves as an "off switch" to dampen the T cell response. By

blocking this interaction, checkpoint inhibitors "release the brakes" on the anti-tumor immune

response.

The synergistic effect of combining MIW815 with a checkpoint inhibitor is based on a two-

pronged attack: MIW815 initiates and amplifies the anti-tumor immune response ("stepping on

the gas"), while the checkpoint inhibitor removes the immunosuppressive signals that would

otherwise dampen this response ("releasing the brakes").
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Caption: MIW815 and Checkpoint Inhibitor Synergy Pathway.

Preclinical Data Summary
Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent

anti-tumor activity of MIW815 in combination with checkpoint inhibitors.
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Model Treatment Outcome Reference

4T1 Mammary

Carcinoma (dual

flank)

MIW815 + anti-PD-1

Eradication of both

injected and non-

injected tumors; near-

complete responses.

[2]

MC-38 Colon

Carcinoma (dual

flank)

MIW815 + anti-PD-1

Enhanced tumor

control compared to

monotherapy;

protection from tumor

rechallenge in cured

mice.

[2]

B16.F10 Melanoma

(poorly immunogenic)

MIW815 + anti-PD-1 +

anti-CTLA-4

Induced tumor-

specific CD8+ T-cell

responses and tumor

control; multiple

complete responses

and durable immunity.

[2]

Clinical Data Summary: Phase Ib Study
(NCT03172936)
A multicenter, open-label, Phase Ib dose-escalation study evaluated the safety, tolerability, and

preliminary efficacy of intratumoral MIW815 in combination with the anti-PD-1 antibody

spartalizumab in patients with advanced/metastatic solid tumors or lymphomas.[1]
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Characteristic Value

Number of Patients 106

Tumor Types Advanced solid tumors or lymphomas

MIW815 Dosing 50–3,200 μg intratumorally

MIW815 Schedule A Weekly for 3 weeks, 1 week off

MIW815 Schedule B Once every 4 weeks

Spartalizumab Dosing 400 mg intravenously every 4 weeks

Safety and Tolerability
The combination of MIW815 and spartalizumab was generally well-tolerated.

Adverse Event (Any Grade) Percentage of Patients

Pyrexia 22%

Injection site pain 20%

Diarrhea 11%

A maximum tolerated dose (MTD) was not reached.[1]

Efficacy
Minimal antitumor responses were observed.

Efficacy Measure Value

Overall Response Rate (ORR) 10.4%

Confirmed Complete or Partial Response 11 patients

Experimental Protocols
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Protocol 1: In Vivo Murine Tumor Model for Combination
Therapy Evaluation
This protocol describes a general workflow for assessing the efficacy of intratumoral MIW815 in

combination with a checkpoint inhibitor in a syngeneic mouse model.

Syngeneic tumor cell implantation (e.g., MC-38) into the flank of mice.

Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).

Randomize mice into treatment groups:
1. Vehicle + Isotype Control
2. MIW815 + Isotype Control

3. Vehicle + anti-PD-1
4. MIW815 + anti-PD-1

Administer MIW815 intratumorally and checkpoint inhibitor intraperitoneally according to the desired schedule.

Monitor tumor growth by caliper measurements and animal health.

At study endpoint, collect tumors and spleens for analysis (e.g., flow cytometry, IHC, RNA-seq).

Click to download full resolution via product page

Caption: Preclinical Experimental Workflow.

Materials:
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Syngeneic tumor cell line (e.g., MC-38, 4T1)

6-8 week old female C57BL/6 or BALB/c mice

MIW815 (ADU-S100)

Checkpoint inhibitor (e.g., anti-mouse PD-1 antibody) and corresponding isotype control

Vehicle control (e.g., sterile PBS)

Calipers

Syringes and needles

Procedure:

Tumor Cell Culture: Culture tumor cells in appropriate media and harvest during the

exponential growth phase.

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into

the right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor

volume can be calculated using the formula: (Length x Width^2) / 2.

Randomization: Once tumors reach an average size of 50-100 mm³, randomize mice into

treatment groups (n=8-10 mice per group).

Treatment Administration:

MIW815: On day 0 of treatment, administer a single intratumoral injection of MIW815 (e.g.,

25-50 µg in 50 µL of vehicle).

Checkpoint Inhibitor: Administer the checkpoint inhibitor (e.g., 200 µg of anti-PD-1) or

isotype control via intraperitoneal injection on days 0, 3, and 6.

Efficacy Monitoring: Continue to monitor tumor growth and animal body weight every 2-3

days until the study endpoint (e.g., when tumors in the control group reach a predetermined

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15381684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


maximum size).

Tissue Collection: At the endpoint, euthanize mice and collect tumors and spleens for

downstream analysis.

Protocol 2: Immunohistochemistry for Immune Cell
Infiltration
This protocol provides a general method for detecting CD8+ T cells, CD163+ macrophages,

and PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

FFPE tumor sections (4-5 µm) on charged slides

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Primary antibodies (anti-CD8, anti-CD163, anti-PD-L1)

Secondary antibody detection system (e.g., HRP-conjugated secondary antibody and DAB

substrate)

Hematoxylin for counterstaining

Mounting medium

Microscope

Procedure:

Deparaffinization and Rehydration:

Incubate slides in xylene (2 x 5 minutes).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

Rinse in distilled water.
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Antigen Retrieval:

Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and

heating in a pressure cooker or water bath.

Allow slides to cool to room temperature.

Blocking:

Block endogenous peroxidase activity with a hydrogen peroxide solution.

Block non-specific antibody binding with a protein block solution.

Primary Antibody Incubation:

Incubate slides with the primary antibody at the appropriate dilution overnight at 4°C in a

humidified chamber.

Secondary Antibody and Detection:

Wash slides and incubate with the HRP-conjugated secondary antibody.

Wash slides and apply DAB substrate to visualize the staining.

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate slides through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Imaging and Analysis:

Image slides using a brightfield microscope.

Quantify the percentage of positive cells or the stained area using image analysis

software.
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Protocol 3: RNA Sequencing of Tumor Biopsies
This protocol outlines a general workflow for performing RNA sequencing on tumor biopsy

samples.

Collect fresh tumor biopsies and immediately stabilize in an RNA-preserving solution or snap-freeze in liquid nitrogen.

Extract total RNA from the tissue using a column-based kit or Trizol-based method.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

Prepare sequencing libraries from high-quality RNA. This includes mRNA purification (poly-A selection) or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.

Assess the quality of the prepared libraries.

Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Perform bioinformatics analysis:
- Quality control of raw reads

- Alignment to a reference genome
- Gene expression quantification

- Differential gene expression analysis
- Gene set enrichment analysis

Click to download full resolution via product page

Caption: RNA Sequencing Workflow for Tumor Biopsies.
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Procedure:

Sample Collection and Preservation: Collect fresh tumor biopsies and immediately place

them in an RNA stabilization reagent (e.g., RNAlater) or snap-freeze in liquid nitrogen to

preserve RNA integrity.

RNA Extraction: Homogenize the tissue and extract total RNA using a commercially available

kit (e.g., RNeasy Mini Kit, Qiagen) or a Trizol-based method, following the manufacturer's

instructions.

RNA Quality Control:

Quantify the RNA concentration and assess purity (A260/A280 and A260/A230 ratios)

using a spectrophotometer.

Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer. A RIN score of >7 is

generally recommended for RNA-seq.

Library Preparation:

Starting with 100 ng to 1 µg of total RNA, prepare sequencing libraries using a commercial

kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

This typically involves poly(A) selection of mRNA, fragmentation, first and second-strand

cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

Library Quality Control and Sequencing:

Assess the size distribution and concentration of the final libraries.

Pool the libraries and perform sequencing on a high-throughput sequencing platform to

generate the desired number of reads per sample.

Bioinformatics Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15381684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.

Differential Expression: Identify differentially expressed genes between treatment groups

using packages like DESeq2 or edgeR.

Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched

biological pathways.

Conclusion
The combination of the STING agonist MIW815 with checkpoint inhibitors represents a

promising immunotherapeutic strategy. While the initial clinical trial results showed modest

efficacy, the strong preclinical rationale and the evidence of immune activation in patients

support further investigation. Future studies may focus on optimizing the dosing schedule,

identifying predictive biomarkers, and exploring combinations with other therapeutic modalities

to enhance the clinical benefit of this approach. The protocols provided herein offer a

foundation for researchers to further explore the potential of this combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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